Methyl 3-cyclohexyl-1H-indole-6-carboxylate Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 494799-18-7
VCID: VC3739073
InChI: InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

CAS No.: 494799-18-7

Cat. No.: VC3739073

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-cyclohexyl-1H-indole-6-carboxylate - 494799-18-7

Specification

CAS No. 494799-18-7
Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
IUPAC Name methyl 3-cyclohexyl-1H-indole-6-carboxylate
Standard InChI InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3
Standard InChI Key ISGMYFROWQKXIL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3
Canonical SMILES COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3

Introduction

Methyl 3-cyclohexyl-1H-indole-6-carboxylate is an organic compound belonging to the indole derivatives class, which are renowned for their diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is C16H19NO2, and it has a molecular weight of 257.33 g/mol . Its structural features include a cyclohexyl group attached to the indole moiety, which enhances its binding affinity to biological targets compared to similar compounds lacking this group.

Synthesis of Methyl 3-cyclohexyl-1H-indole-6-carboxylate

The synthesis of methyl 3-cyclohexyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis. This process begins with the reaction of phenylhydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the indole derivative. The final step often involves the reaction of the indole derivative with a methylating agent, such as methyl iodide or dimethyl sulfate, under specific conditions.

Synthesis Steps:

  • Formation of Hydrazone: Phenylhydrazine reacts with a ketone or aldehyde.

  • Cyclization: The hydrazone undergoes acid-catalyzed cyclization to form the indole derivative.

  • Methylation: The indole derivative reacts with a methylating agent to form the final product.

Biological Activities and Applications

Research indicates that methyl 3-cyclohexyl-1H-indole-6-carboxylate interacts with multiple biological targets, influencing various biochemical pathways. It has been shown to modulate enzyme activities related to inflammation and metabolism, highlighting its potential role in therapeutic interventions. The compound's unique structural features, particularly the cyclohexyl group, contribute to its enhanced binding affinity to biological targets compared to other similar compounds.

Safety and Storage

Methyl 3-cyclohexyl-1H-indole-6-carboxylate should be stored at a temperature between 2-8°C. It is classified as a potential irritant and may cause acute oral toxicity and skin sensitization. Therefore, handling requires protective clothing, gloves, and eye protection .

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 3-cyclohexyl-1H-indole-6-carboxylate. These include:

Compound NameStructural FeaturesUnique Properties
Methyl 1H-indole-6-carboxylateLacks the cyclohexyl groupDifferent chemical properties and activities
Ethyl 1H-indole-6-carboxylateEthyl ester group instead of methylVariations in solubility and reactivity
Methyl 3-phenyl-1H-indole-6-carboxylateContains a phenyl groupDistinct reactivity patterns due to phenolic nature

These compounds exhibit different chemical properties and biological activities based on their structural variations.

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